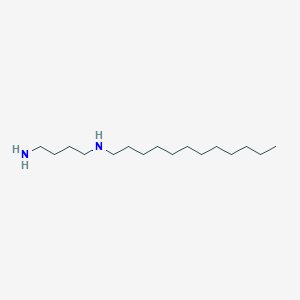methanethione CAS No. 55349-00-3](/img/structure/B14637600.png)
[(Dicyclohexylamino)sulfanyl](diethylamino)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dicyclohexylamino)sulfanylmethanethione is a chemical compound known for its unique structure and properties It is composed of a methanethione core with dicyclohexylamino and diethylamino groups attached to a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and diethylamine with a sulfur-containing reagent. One common method is the reaction of dicyclohexylamine and diethylamine with carbon disulfide (CS₂) under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of (Dicyclohexylamino)sulfanylmethanethione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Dicyclohexylamino)sulfanylmethanethione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(Dicyclohexylamino)sulfanylmethanethione has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with molecular targets through its sulfanyl and amino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity with biological molecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
(Dicyclohexylamino)sulfanylmethanethione can be compared with other sulfur-containing compounds such as:
(Dibutylamino)[(dicyclohexylamino)sulfanyl]methanethione: Similar structure but with different alkyl groups.
(Diethylamino)[(diethylamino)sulfanyl]methanethione: Contains diethylamino groups instead of dicyclohexylamino groups.
Methanesulfenamide derivatives: Compounds with similar sulfur-nitrogen bonds but different substituents.
The uniqueness of (Dicyclohexylamino)sulfanylmethanethione lies in its specific combination of dicyclohexylamino and diethylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55349-00-3 |
|---|---|
Molecular Formula |
C17H32N2S2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
(dicyclohexylamino) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C17H32N2S2/c1-3-18(4-2)17(20)21-19(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h15-16H,3-14H2,1-2H3 |
InChI Key |
BPRUWMNGNWVDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SN(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
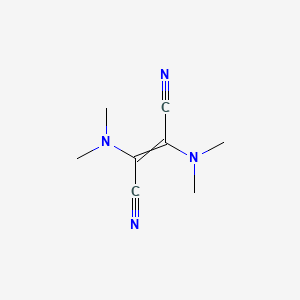
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
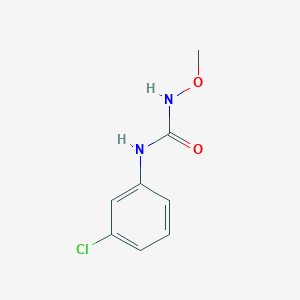
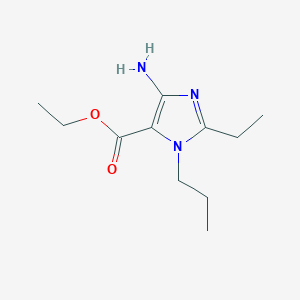
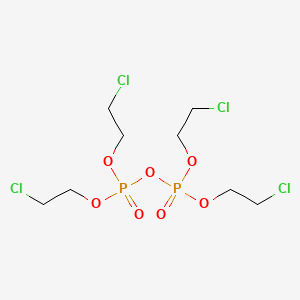
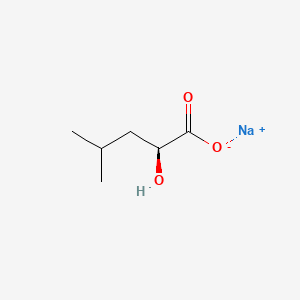
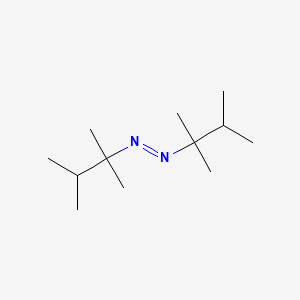

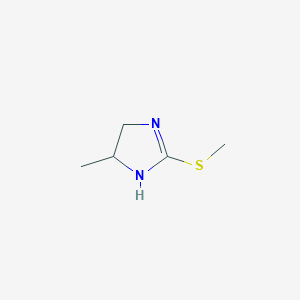
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
